- Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reaction, Journal of Industrial and Engineering Chemistry (Amsterdam, 2016, 39, 218-225

Cas no 959-33-1 (4-Methoxychalcone)

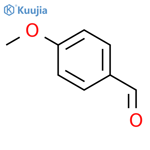

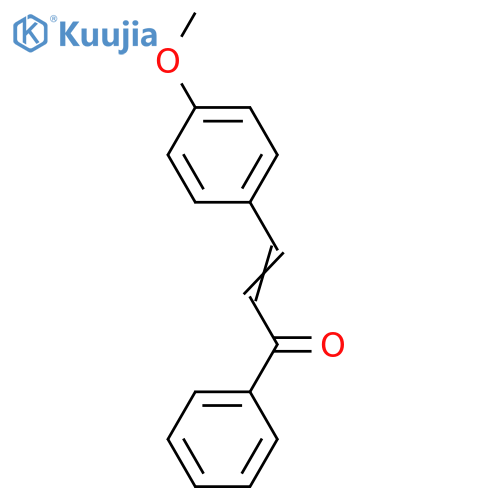

4-Methoxychalcone structure

Nom du produit:4-Methoxychalcone

Numéro CAS:959-33-1

Le MF:C16H14O2

Mégawatts:238.281164646149

MDL:MFCD00017179

CID:83257

PubChem ID:641819

4-Methoxychalcone Propriétés chimiques et physiques

Nom et identifiant

-

- (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one

- 4-METHOXYBENZYLIDENEACETOPHENONE

- 3-(4-METHOXYPHENYL)-1-PHENYLPROP-2-EN-1-ONE

- 3-(4-METHOXYPHENYL)-1-PHENYL-2-PROPEN-1-ONE

- 2-(P-ANISAL)ACETOPHENONE

- 2-(P-ANISYLIDENE)ACETOPHENONE

- 2-(4-METHOXYBENZYLIDENE)ACETOPHENONE

- 2-(4-Methoxybenzal)Acetophenone

- 4-Methoxychalcone

- ALPHA ALPHA-DIPHENYL-GAMMA-BUTYROLACTONE TECH.

- METHOXYCHALCONE, 4-(RG)

- (4-Methoxybenzylidene)acetophenone

- (p-Methoxybenzylidene)acetophenone

- 1-Phenyl-3-(4-methoxyphenyl)-2-propen-1-one

- 3-(p-Methoxyphenyl)-1-phenyl-2-propen-1-one

- Chalcone, 4-methoxy-

- (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one

- 2-propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-, (2E)-

- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-

- XUFXKBJMCRJATM-FMIVXFBMSA-N

- Phenyl p-methoxystyryl ketone

- NSC636917

- 4'-Methoxybenzylideneacetophenone

- Q633959

- 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one (ACI)

- Chalcone, 4-methoxy- (6CI, 7CI, 8CI)

- 1-Phenyl-3-(4-methoxyphenyl)-2-propenone

- 4-Methoxystyryl phenyl ketone

- 4′-Methoxybenzylideneacetophenone

- NSC 11866

- NSC 636917

- p-Methoxystyryl phenyl ketone

- EINECS 213-499-7

- AI3-17319

- AKOS024306989

- SY049670

- CCRIS 2230

- p-Methoxyphenyl styryl ketone

- PD158954

- FT-0618934

- 3-(4-Methoxy-phenyl)-1-phenyl-propenone

- XUFXKBJMCRJATM-UHFFFAOYSA-N

- 3-(4-methoxyphenyl)-1-phenyl-prop-2-ene-1-one

- DTXSID70870818

- PD158953

- Anisal-acetophenon

- 4-methoxy chalcone

- BBL019090

- M1409

- CS-0181937

- Z46028374

- MFCD00017179

- DTXSID601313945

- CHEMBL105496

- NSC-170287

- W-100150

- LS-14472

- 10L-722

- Q63395979

- trans-4-Methoxychalcone

- NS00015322

- 22252-15-9

- 959-33-1

- (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one

- BDBM86005

- NSC170287

- NSC-636917

- 1-Phenyl-3-(4-methoxyphenyl)-2-propen- 1-one

- HY-W083376A

- Chalcone, 4

- EN300-16058

- NSC-11866

- SCHEMBL521906

- SCHEMBL1566431

- S10243

- 2-Propen-1-one,3-(4-methoxyphenyl)-1-phenyl-

- AKOS000447894

- 4-Methoxychalcone-1

- STK993811

- InChI=1/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9

- AE-641/00576037

- NSC11866

- XAA25215

-

- MDL: MFCD00017179

- Piscine à noyau: 1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3

- La clé Inchi: XUFXKBJMCRJATM-UHFFFAOYSA-N

- Sourire: O=C(C1C=CC=CC=1)C=CC1C=CC(OC)=CC=1

- BRN: 978742

Propriétés calculées

- Qualité précise: 238.09900

- Masse isotopique unique: 238.09938

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 18

- Nombre de liaisons rotatives: 4

- Complexité: 282

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 1

- Nombre indéfini de centres stéréoscopiques bond: 0

- Charge de surface: 0

- Le xlogp3: 3.1

- Surface topologique des pôles: 26.3

Propriétés expérimentales

- Couleur / forme: Pas encore déterminé

- Dense: 1.114

- Point de fusion: 74.0 to 77.0 deg-C

- Point d'ébullition: 340.88°C (rough estimate)

- Point d'éclair: 180.4 °C

- Indice de réfraction: 1.6290 (estimate)

- Le PSA: 26.30000

- Le LogP: 3.59130

- Solubilité: Pas encore déterminé

4-Methoxychalcone Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Description des dangers: H315-H319

- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Wgk Allemagne:3

- Code de catégorie de danger: 36/37/38

- Instructions de sécurité: S26-S36

-

Identification des marchandises dangereuses:

- Terminologie du risque:R38

4-Methoxychalcone Données douanières

- Code HS:2914509090

- Données douanières:

Code douanier chinois:

2914509090Résumé:

2914509090 cétones contenant d'autres groupes oxygénés. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 5,5% droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, contenu des ingrédients, utilisation, Déclaration d'acétone emballage

Résumé:

HS: 2914509090 autres cétones avec fonction oxygénée TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 5,5% droits généraux: 30,0%

4-Methoxychalcone PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-16058-10.0g |

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 93% | 10g |

$35.0 | 2023-06-04 | |

| Enamine | EN300-16058-2.5g |

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 93% | 2.5g |

$25.0 | 2023-06-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158331-100g |

4-Methoxychalcone |

959-33-1 | >98.0%(HPLC) | 100g |

¥1252.90 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252607-25g |

4-Methoxychalcone |

959-33-1 | 98% | 25g |

¥422.00 | 2024-04-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57090-100mg |

4-Methoxychalcone |

959-33-1 | 100mg |

¥668.0 | 2021-09-08 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863374-25g |

4-Methoxychalcone |

959-33-1 | ≥98%(GC) | 25g |

¥353.00 | 2022-09-01 | |

| Enamine | EN300-16058-0.05g |

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 93% | 0.05g |

$19.0 | 2023-06-04 | |

| Enamine | EN300-16058-0.5g |

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 93% | 0.5g |

$19.0 | 2023-06-04 | |

| Fluorochem | 092495-100g |

E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 95% | 100g |

£129.00 | 2022-03-01 | |

| Enamine | EN300-16058-5.0g |

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 93% | 5g |

$26.0 | 2023-06-04 |

4-Methoxychalcone Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Catalysts: Fluorapatite (Ca5F(PO4)3) , Sodium nitrate Solvents: Methanol ; 24 h, rt

Référence

Synthetic Routes 2

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 - 5 °C; 3 h, 20 - 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

Référence

- A facial synthesis and antimicrobial activity of some pyrazole derivatives carrying indole, E-Journal of Chemistry, 2010, 7(3), 745-750

Synthetic Routes 4

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 0 °C

Référence

- Synthesis, crystal structures and DFT studies of 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1-[2-(5-chloro-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, Journal of Molecular Structure, 2011, 1006(1-3), 147-158

Synthetic Routes 6

Conditions de réaction

1.1 Catalysts: Sulfuric acid (silica supported) ; 3 h, 80 °C

Référence

- Silica sulfuric acid as an efficient and reusable reagent for crossed-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions, Journal of the Brazilian Chemical Society, 2004, 15(5), 773-776

Synthetic Routes 7

Synthetic Routes 8

Conditions de réaction

1.1 Catalysts: Barium hydroxide Solvents: 1-Ethyl-3-methylimidazolium dicyanamide ; 6 h, rt

Référence

- Large acceleration under highly concentrated conditions: Synthesis of chalcones using a small amount of DMF or [emim]N(CN)2, Results in Chemistry, 2022, 4,

Synthetic Routes 9

Conditions de réaction

1.1 Catalysts: 1H-Imidazolium, 3-[3-[[(1S)-1,2-dicarboxyethyl]amino]-3-oxopropyl]-1-methyl-, br… ; 4 h, 25 °C

Référence

- An Efficient Synthesis of α,β-Unsaturated Ketones via Claisen-Schmidt Condensation Reaction using Amino Acid Based Ionic Liquids, Current Catalysis, 2021, 10(2), 103-107

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Sodium trithiocarbonate Catalysts: Trioctylmethylammonium chloride Solvents: Benzene , Water

Référence

- The dehalogenation of vic-dihaloalkanes to alkenes with sodium trithiocarbonate or sodium dithiocarbonate in the presence of phase-transfer catalysts, Bulletin of the Chemical Society of Japan, 1989, 62(8), 2739-41

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Water Catalysts: Barium hydroxide Solvents: 1,4-Dioxane

Référence

- Barium(II) hydroxide as catalyst in organic reactions. 20. Structure-catalytic activity relationship in the Wittig reaction, Journal of Organic Chemistry, 1989, 54(15), 3695-701

Synthetic Routes 12

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Chlorotrimethylsilane , Sodium iodide Solvents: Acetonitrile

1.2 Reagents: Triethylamine Solvents: Acetonitrile

1.3 Reagents: Chlorotrimethylsilane , Sodium iodide

1.2 Reagents: Triethylamine Solvents: Acetonitrile

1.3 Reagents: Chlorotrimethylsilane , Sodium iodide

Référence

- Reagents and synthetic methods. 59. Iodotrimethylsilane-mediated aldol -type condensation between trialkylsilyl enol ethers and trimethylsilyl halohydrins, Anales de Quimica, 1987, 83(1), 121-3

Synthetic Routes 14

Synthetic Routes 15

Conditions de réaction

1.1 Catalysts: Naphthalene (reaction products with Sulfuric acid) , Sulfuric acid (reaction product with Naphthalene) ; 100 min, 70 °C; 70 °C → rt

1.2 Reagents: Dichloromethane ; > 1 min, heated

1.2 Reagents: Dichloromethane ; > 1 min, heated

Référence

- Carbon-based solid acid as an efficient and reusable catalyst for cross-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions, Cuihua Xuebao, 2008, 29(7), 602-606

Synthetic Routes 16

Conditions de réaction

1.1 Catalysts: Titania ; 2 min, heated

Référence

- Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalyst, Journal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Conditions de réaction

1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate ; 70 min, 75 °C

Référence

- Melamine trisulfonic acid as an efficient and reusable catalyst for the crossed-Aldol condensation of ketones and aldehydes under solvent-free conditions, Iranian Journal of Catalysis, 2012, 2(4), 157-163

Synthetic Routes 20

Conditions de réaction

1.1 Catalysts: Diethylamine Solvents: Water ; 10 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- A green, inexpensive and efficient organocatalyzed procedure for aqueous aldol condensations, Journal of the Brazilian Chemical Society, 2009, 20(10), 1895-1900

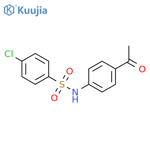

4-Methoxychalcone Raw materials

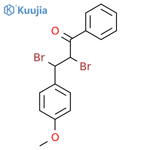

- 1-Propanone, 2,3-dibromo-3-(4-methoxyphenyl)-1-phenyl-

- p-Methoxybenzaldehyde

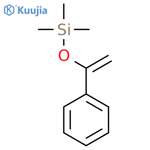

- 1-Phenyl-1-trimethylsilyloxyethylene

- Acetophenone

- N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide

4-Methoxychalcone Preparation Products

4-Methoxychalcone Littérature connexe

-

Milena Reszka,Illia E. Serdiuk,Karol Kozakiewicz,Andrzej Nowacki,Henryk Myszka,Piotr Bojarski,Beata Liberek Org. Biomol. Chem. 2020 18 7635

-

2. 318. Polymerisation of flavans. Part VI. Reduction of flavanoids and chalcones with lithium aluminium hydride in the presence of aluminium chlorideM. M. Bokadia,B. R. Brown,D. Cobern,A. Roberts,G. A. Somerfield J. Chem. Soc. 1962 1658

-

Seung Hwan Son,Yang Yil Cho,Hyung-Seok Yoo,Soo Jin Lee,Young Min Kim,Hyu Jeong Jang,Dong Hwan Kim,Jeong-Won Shin,Nam-Jung Kim RSC Adv. 2021 11 14000

-

4. The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solutionK. Barry Old,Lyndsay Main J. Chem. Soc. Perkin Trans. 2 1982 1309

-

5. 662. Polymerisation of flavans. Part III. The action of lead tetra-acetate on flavansM. M. Bokadia,B. R. Brown,W. Cummings J. Chem. Soc. 1960 3308

Classification associée

- Solvants et chimiques organiques Composés organiques Phénylpropanoïdes et polycétones Propanoïdes linéaires 1,3-daryls Rétrochalcones

- Solvants et chimiques organiques Composés organiques Phénylpropanoïdes et polycétones Propanoïdes linéaires 1,3-daryls Chalcones et dihydrochalcones Rétrochalcones

- Solvants et chimiques organiques Composés organiques Alcool/Éther

- Solvants et chimiques organiques Composés organiques aldéhyde/cétone

959-33-1 (4-Methoxychalcone) Produits connexes

- 2657-25-2(4'-Hydroxychalcone)

- 20426-12-4(4-Hydroxychalcone)

- 2373-89-9(4,4'-Dimethoxychalcone)

- 22252-15-9(3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one)

- 53744-28-8(3,4-Dimethoxychalcone)

- 959-23-9(4'-Methoxychalcone)

- 1806547-75-0(4-(3-Bromopropyl)-3-nitrobenzyl chloride)

- 1207029-89-7(N-benzyl-2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide)

- 1822816-58-9(Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate)

- 507462-28-4(1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-phenyl-)

Fournisseurs recommandés

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membre gold

Fournisseur de Chine

Lot

Nanjing Jubai Biopharm

Membre gold

Fournisseur de Chine

Lot

Nantong Boya Environmental Protection Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

钜澜化工科技(青岛)有限公司

Membre gold

Fournisseur de Chine

Lot

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot